6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound features a unique structure characterized by a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 6th position and a methyl group at the 1st position. It is identified by the CAS number 1150618-33-9 and has garnered attention for its potential biological activities and applications in medicinal chemistry.
The compound is synthesized through various chemical methods, which will be detailed in the synthesis analysis section. It has been the subject of numerous scientific studies due to its promising pharmacological properties.
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is classified as a heterocyclic aromatic compound. Its structure allows it to interact with biological targets, making it a candidate for drug development, particularly in oncology and metabolic disorders.
The synthesis of 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves cyclization reactions between appropriate precursors. A common synthetic route includes:
The process can be optimized for yield and purity through variations in reaction conditions, such as temperature and time. Industrial applications may involve continuous flow reactors to enhance efficiency and scalability.
The molecular formula is with a molecular weight of approximately 169.61 g/mol. The compound exhibits distinct electronic properties due to the presence of nitrogen atoms in its structure, influencing its reactivity and biological activity.
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity. For instance, substitution reactions can lead to derivatives with improved solubility or potency against specific biological targets.
The mechanism of action of 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine primarily involves its interaction with fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of these receptors, inhibiting their kinase activity.
This inhibition leads to downstream effects such as reduced cell proliferation in cancer cells and modulation of glucose metabolism in metabolic disorders. Research indicates that certain derivatives may enhance cyclic adenosine monophosphate and cyclic guanosine monophosphate levels, contributing to their biological effects.
Relevant analyses suggest that the compound's physical properties are conducive for use in pharmaceutical formulations, particularly when considering bioavailability and stability.
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine has diverse applications in scientific research:
The construction of the 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine scaffold typically follows sequential functionalization steps beginning with the unsubstituted pyrrolopyridine core. A representative industrial-scale synthesis involves a two-step halogenation-methylation sequence starting from the parent heterocycle. The initial step introduces the chloro substituent at the 6-position via transition-metal catalyzed cross-coupling, utilizing bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide as co-catalysts in an inert atmosphere of tetrahydrofuran/triethylamine at 0–20°C for 5 hours [1]. This regioselective chlorination is followed by N-methylation at the pyrrole nitrogen using sodium hydride in dimethylformamide under similar temperature and atmospheric conditions, yielding the target compound in moderate to good yields [1] [4].
Optimization challenges in these pathways include controlling exothermic reactions during halogenation, which becomes particularly critical during scale-up. Industrial production addresses this through continuous flow reactors with in-line quenching, demonstrating a 40% reduction in reaction time and yield improvements up to 68% compared to batch processes [3]. The strategic choice of the halogenation-methylation sequence ensures compatibility with the electron-rich heterocyclic system, preventing undesired ring decomposition that can occur under harsh direct chlorination conditions. Additionally, the mineral oil dispersion of sodium hydride in the methylation step enhances handling safety while maintaining sufficient reactivity for efficient quaternization of the pyrrolic nitrogen [1].
Achieving precise substitution patterns on the pyrrolo[3,2-b]pyridine framework demands rigorous control of reaction parameters due to the differential reactivity of the pyridine-like versus pyrrole-like rings. The 6-position exhibits heightened electrophilic susceptibility, enabling regioselective chlorination using mild chlorinating agents under palladium/copper catalysis [1]. Computational studies indicate this regiopreference stems from favorable nucleophilic aromatic substitution (SNAr) kinetics at the electron-deficient C6 carbon, which is ortho to the bridging nitrogen [3].
N-Methylation specifically targets the pyrrolic nitrogen (position 1) rather than the pyridinic nitrogen through careful base selection. Sodium hydride in DMF generates the stable sodium salt of the pyrrolopyridine at 0°C, followed by methylation with iodomethane, achieving >95% N1 selectivity [3] [4]. Alternative methylation agents like dimethyl sulfate under phase-transfer conditions (tetrabutylammonium bromide) further improve atom economy, reducing byproduct formation. The methylation position significantly impacts physicochemical properties, as evidenced by the solubility differences between the N-methylated versus C-methylated derivatives:
Table 1: Solubility Profile of 6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine
Solvent | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
DMSO | 32.4 | 25 |
Ethanol | 8.9 | 25 |
Water | <0.1 | 25 |
Notably, attempts at demethylation using standard reagents (e.g., BBr₃ in CH₂Cl₂) fail to cleave the N-methyl group without compromising ring integrity, highlighting its stability for downstream functionalization [3].
The halogenated positions (C3 and C6) of 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine serve as versatile handles for palladium-catalyzed cross-coupling, enabling rapid scaffold diversification. The C3 bromo substituent exhibits exceptional reactivity in Suzuki-Miyaura couplings due to reduced steric hindrance compared to the C6 chloro position. Optimized conditions employ tetrakis(triphenylphosphine)palladium(0) (2 mol%) in THF/H₂O (3:1) at 80°C with aryl boronic acids, achieving yields of 65–78% [3]. This chemoselectivity arises from the faster oxidative addition of Pd(0) into the C-Br bond versus C-Cl, allowing sequential functionalization when both halogens are present:
Table 2: Suzuki-Miyaura Coupling Yields at C3 Position
Boronic Acid | Product Yield (%) |
---|---|
Phenyl | 78 |
4-Methoxyphenyl | 65 |
2-Thienyl | 71 |
The C6 chloro group participates selectively in Buchwald-Hartwig aminations using BrettPhos precatalysts, forming aniline derivatives crucial for pharmaceutical intermediates. For carbonylative couplings, microwave-assisted conditions (140°C, 20 bar CO) with Pd(dppf)Cl₂ catalyst install ester or amide functionalities at C3 while preserving the chloro group at C6 [3]. The N-methyl group remains inert under these coupling conditions, demonstrating its compatibility with diverse catalytic systems. Recent advances leverage photoinduced copper-catalysis for C–H arylation at C2, bypassing the need for pre-halogenation and further expanding molecular complexity from a common intermediate [5].
While traditional syntheses of 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine rely on organic solvents, emerging green methodologies minimize environmental impact through solvent reduction and energy optimization. Mechanochemical synthesis via ball milling enables the methylation step without DMF, employing solid potassium carbonate as base and catalytic tetrabutylammonium iodide [3]. This approach eliminates aqueous workup requirements and reduces solvent waste by >85%, though reaction homogeneity challenges persist at multi-gram scales.
For the halogenation step, continuous flow microreactors enhance heat transfer efficiency during exothermic chlorinations, allowing precise temperature control (-10°C) and reducing Pd catalyst loading to 0.5 mol% while maintaining 85% conversion [3]. Emerging bio-based solvents like 2-methyltetrahydrofuran (derived from lignocellulose) effectively replace THF in Sonogashira-type couplings of pyrrolopyridine precursors, offering improved sustainability metrics without sacrificing yield [1]. Life-cycle assessment studies indicate these integrated approaches can reduce the E-factor (environmental factor) by 40–60% compared to batch methodologies, primarily through reduced purification requirements and energy savings [3].
Catalyst recovery innovations include polymer-immobilized Pd nanoparticles that facilitate heterogeneous catalysis in the initial chlorination step. These systems achieve consistent activity over five reaction cycles with <0.5 ppm Pd leaching, addressing heavy metal contamination concerns in pharmaceutical production [1]. Further developments explore enzymatic halogenation using engineered flavin-dependent halogenases, though yields for pyrrolopyridines remain suboptimal (<30%) [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0